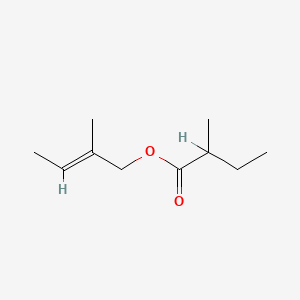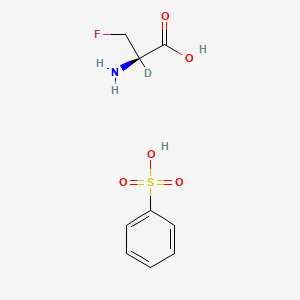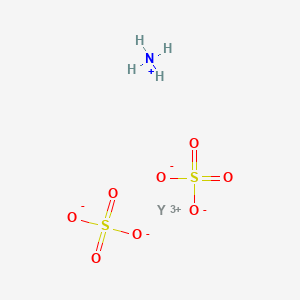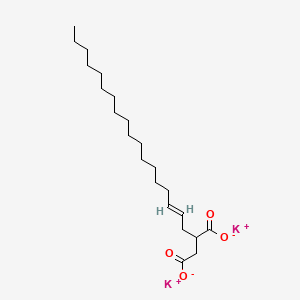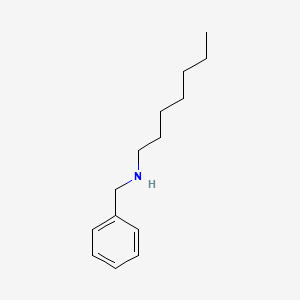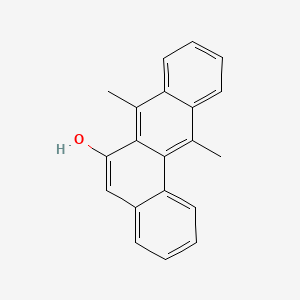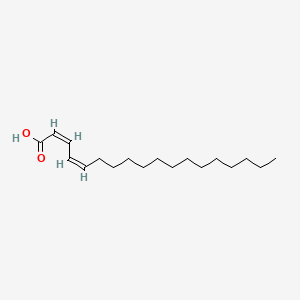
(Z,Z)-Octadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound plays a crucial role in various biological processes, including cell membrane structure and function, and is a precursor to bioactive lipid mediators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z,Z)-Octadecadienoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of triglycerides found in vegetable oils, such as soybean or sunflower oil. The hydrolysis process typically uses an alkaline catalyst, such as sodium hydroxide, under controlled temperature and pressure conditions to yield free fatty acids, including this compound.
Industrial Production Methods: Industrially, this compound is primarily obtained from the extraction and purification of vegetable oils. The oil is first extracted using mechanical pressing or solvent extraction methods. The extracted oil is then subjected to refining processes, including degumming, neutralization, bleaching, and deodorization, to remove impurities and obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Z,Z)-Octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction occurs when this compound is exposed to oxygen, leading to the formation of hydroperoxides and subsequent breakdown products such as aldehydes and ketones.
Reduction: Hydrogenation of this compound can convert it into stearic acid, a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like brominated linoleic acid.
Common Reagents and Conditions:
Oxidation: Typically involves atmospheric oxygen or specific oxidizing agents like potassium permanganate under mild conditions.
Reduction: Utilizes hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under elevated temperatures and pressures.
Substitution: Halogenation reactions often use halogen gases (e.g., bromine) or halogenating agents (e.g., N-bromosuccinimide) under controlled conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Stearic acid.
Substitution: Brominated linoleic acid and other halogenated derivatives.
Applications De Recherche Scientifique
(Z,Z)-Octadecadienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds and polymers.
Biology: Plays a role in cell signaling and membrane fluidity. It is also involved in the biosynthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity.
Medicine: Studied for its potential therapeutic effects in conditions such as cardiovascular diseases, inflammatory disorders, and skin health. It is also used in the formulation of dietary supplements and pharmaceuticals.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its emulsifying and moisturizing properties.
Mécanisme D'action
The mechanism of action of (Z,Z)-Octadecadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a substrate for the enzymatic production of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These eicosanoids act as signaling molecules that modulate various physiological processes, such as inflammation, blood clotting, and immune responses.
Comparaison Avec Des Composés Similaires
(Z,Z,Z)-Octadecatrienoic acid (alpha-linolenic acid): An omega-3 fatty acid with three double bonds, known for its anti-inflammatory properties.
(Z,Z,Z)-9,12,15-Octadecatrienoic acid (gamma-linolenic acid): An omega-6 fatty acid with three double bonds, involved in the production of anti-inflammatory eicosanoids.
Stearic acid: A saturated fatty acid with no double bonds, commonly found in animal fats and some plant oils.
Uniqueness: (Z,Z)-Octadecadienoic acid is unique due to its specific role as an essential fatty acid and its involvement in the biosynthesis of eicosanoids. Unlike saturated fatty acids, it contributes to maintaining membrane fluidity and function. Compared to other polyunsaturated fatty acids, its specific double bond configuration and position make it a critical component in various biological processes.
Propriétés
Numéro CAS |
28984-77-2 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(2Z,4Z)-octadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)/b15-14-,17-16- |
Clé InChI |
ADHNUPOJJCKWRT-WHEHHYQMSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C\C=C/C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




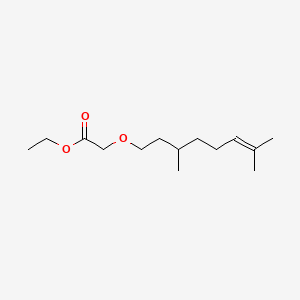

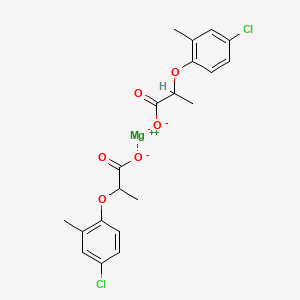
![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
